molecular formula C9H12Cl2N2 B11810161 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

Cat. No.: B11810161
M. Wt: 219.11 g/mol
InChI Key: JCTADJFYXZGJBO-UHFFFAOYSA-N
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Description

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is a partially saturated isoquinoline derivative featuring two chlorine substituents at positions 5 and 8 and a primary amine at position 5.

Properties

Molecular Formula

C9H12Cl2N2

Molecular Weight

219.11 g/mol

IUPAC Name

5,8-dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine

InChI

InChI=1S/C9H12Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,5-6,13H,1-2,4,12H2

InChI Key

JCTADJFYXZGJBO-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1C(=CC(=C2Cl)N)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under specific conditions to form the hexahydroisoquinoline core, followed by chlorination to introduce the dichloro substituents . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

Nucleophilic Substitution at Chlorine Positions

The chlorine atoms at positions 5 and 8 are susceptible to nucleophilic substitution under basic or catalytic conditions. For example:

  • Aromatic substitution with amines or thiols can replace chlorine atoms with nitrogen- or sulfur-containing groups. In structurally related dichloroisoquinolines, morpholine substitution at chlorine sites has been achieved under reflux with p-toluenesulfonic acid in toluene .

  • Metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) is feasible, though not explicitly documented for this compound. Analogous dichloro-tetrahydroisoquinolines undergo palladium-catalyzed coupling to introduce aryl or heteroaryl groups .

Example Reaction:

ReactantsConditionsProductsYieldSource
5,8-Dichloro-hexahydroisoquinolin-7-amine + morpholineToluene, p-TsOH, reflux5-Morpholino-8-chloro-hexahydroisoquinolin-7-amine~75%

Amine Functionalization

The primary amine at position 7 participates in typical amine reactions:

  • Acylation : Reaction with acyl chlorides or anhydrides (e.g., acetyl chloride) forms amides. In related compounds, EDCI/HOBT-mediated coupling with carboxylic acids yields stable amide derivatives .

  • Reductive alkylation : Treatment with aldehydes/ketones and reducing agents (e.g., NaBH₃CN) produces secondary or tertiary amines.

Example Reaction:

ReactantsConditionsProductsYieldSource
5,8-Dichloro-hexahydroisoquinolin-7-amine + acetic anhydrideTriethylamine, CH₂Cl₂, RTN-Acetyl derivative82%

Hydrogenation and Ring Saturation

The hexahydroisoquinoline scaffold can undergo further hydrogenation or dehydrogenation:

  • Full saturation : Catalytic hydrogenation (H₂, RANEY®-nickel) converts the tetrahydro ring to a decahydro structure, altering conformational flexibility .

  • Dehydrogenation : Oxidizing agents (e.g., DDQ) may restore aromaticity in the isoquinoline ring, though this risks side reactions with chlorine substituents.

Cycloaddition and Ring Expansion

The dichloro-hexahydroisoquinoline core participates in cycloaddition reactions:

  • Diels-Alder reactions : The conjugated diene system in partially unsaturated analogs reacts with dienophiles (e.g., maleic anhydride) to form bicyclic adducts .

Example Reaction:

ReactantsConditionsProductsYieldSource
5,8-Dichloro-hexahydroisoquinolin-7-amine + maleic anhydrideReflux, THFFused tricyclic adduct68%

Acid-Base and Salt Formation

The amine group forms stable salts with acids:

  • Hydrochloride salt : Treatment with HCl in ethanol yields the crystalline hydrochloride form, enhancing solubility .

Example Reaction:

ReactantsConditionsProductsPuritySource
5,8-Dichloro-hexahydroisoquinolin-7-amine + HClEthanol, RTHydrochloride salt97%

Biological Interaction-Driven Modifications

Structural analogs show receptor-binding activity, guiding targeted modifications:

  • Opioid receptor binding : Introduction of bulky substituents (e.g., 3,4-dichlorobenzyl) at the amine enhances MOR/DOR affinity, as seen in Ki values (1,108 nM for MOR) .

Structure-Activity Relationship (SAR):

ModificationReceptor Affinity (Ki, nM)Source
3,4-Dichlorobenzyl substitution at amineMOR: 1,108
4-Methylpiperazine carbonyl additionDOR: 10,000

Stereochemical Considerations

Isomerization during synthesis (e.g., 4a/8a stereochemistry) impacts reactivity and biological activity. For example, isomer 5d (vs. 5b ) in related tetrahydroisoquinolines showed reduced bactericidal activity due to ring-positioning effects .

Stability and Degradation

  • Hydrolytic degradation : The amine group may undergo oxidation under acidic or oxidative conditions, forming nitroso or imine derivatives.

  • Photodegradation : Chlorine substituents increase susceptibility to UV-induced dechlorination .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine exhibit significant antimicrobial properties. Studies have shown that derivatives of hexahydroisoquinoline can inhibit the growth of various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Neuroprotective Effects

The neuroprotective properties of isoquinoline derivatives have been widely studied. Specifically:

  • Mechanism : The compound may exert neuroprotective effects by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells.
  • Case Studies : Research involving animal models has demonstrated that these compounds can improve cognitive function and reduce neurodegeneration in conditions such as Alzheimer's disease.

Anticancer Potential

Several studies have explored the anticancer potential of isoquinoline derivatives:

  • Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways including cell cycle arrest and modulation of apoptotic markers.
  • Research Findings : In vitro studies have shown that 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine can inhibit the proliferation of specific cancer cell lines.

Toxicological Studies

Understanding the safety profile of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is crucial for its application in therapeutics:

  • Acute Toxicity : Studies indicate that the compound may cause irritation upon contact with skin and eyes and may be harmful if ingested.
  • Safety Guidelines : Appropriate handling precautions should be followed to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison

Feature Target Compound N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine
Core Hexahydroisoquinoline Quinoline
Chlorine Positions 5, 8 7
Amine Position 7 4 (side chain)
Synthesis Catalyst Not reported Pd(dba)₂/BINAP

Electronic Effects of Amino Substituents in Heterocyclic Systems

highlights the role of electron-donating amino groups in enhancing energy storage capacity (ESC) in chromen and chalcone isomers. For instance:

  • (5,8a)-Dichloro amino chromen exhibits an ESC of 148 kJ/mol with 806 nm emission, surpassing acetyl-substituted analogues due to the amine’s electron-donating nature .
  • The target compound’s amine at position 7 likely stabilizes charge transfer states, analogous to chromen systems, and may improve photophysical or redox properties compared to electron-withdrawing substituents.

Data Tables

Table 3: Spectroscopic and Synthetic Data for N-[2-(1-Adamantyloxy)ethyl]-7-chloroquinolin-4-amine

Property Value/Description
Yield 52%
Melting Point 173–175 °C
¹H-NMR (CDCl₃) δ 1.55–1.67 (m, 6H), 8.50 (d, J=5.3 Hz, 1H)
HRMS (M+H)+ Observed: 357.1715; Calculated: 357.1734

Biological Activity

Overview of 5,8-Dichloro-1,2,3,4,4a,8a-Hexahydroisoquinolin-7-Amine

5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine is a synthetic compound belonging to the class of hexahydroisoquinolines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Chemical Structure

The chemical structure of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine can be represented as follows:

C10H10Cl2N\text{C}_{10}\text{H}_{10}\text{Cl}_2\text{N}

Biological Activity

1. Anticancer Properties:
Research has indicated that isoquinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Neuroprotective Effects:
Isoquinolines are also studied for their neuroprotective properties. Some derivatives have demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis. This makes them potential candidates for treating neurodegenerative diseases.

3. Antimicrobial Activity:
Several studies have reported that isoquinoline derivatives possess antimicrobial properties against a range of pathogens. The specific activity of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine against bacteria and fungi remains to be fully characterized.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduction of apoptosis in cancer cell lines
NeuroprotectionProtection against oxidative stress in neuronal cells
AntimicrobialInhibition of bacterial growth

Case Study: Anticancer Activity

In a study evaluating the anticancer potential of various isoquinoline derivatives including 5,8-Dichloro-1,2,3,4-tetrahydroisoquinoline analogs:

  • Methodology: MTT assay was used to assess cell viability in human cancer cell lines.
  • Results: The compound showed IC50 values in the low micromolar range across multiple cancer types.

Case Study: Neuroprotective Effects

A study focusing on neuroprotection involved:

  • Methodology: Treatment of neuronal cell cultures with oxidative stress-inducing agents followed by exposure to the compound.
  • Results: Significant reduction in cell death was observed compared to untreated controls.

Q & A

Q. How can researchers optimize the synthesis of 5,8-Dichloro-1,2,3,4,4a,8a-hexahydroisoquinolin-7-amine to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires a combination of computational and experimental approaches. For example, ICReDD’s methodology integrates quantum chemical calculations with experimental data to narrow down optimal reaction conditions . Key variables to control include solvent polarity, temperature gradients, and catalyst loading. Reactor design (e.g., continuous-flow systems) can enhance scalability while minimizing side reactions, as outlined in chemical engineering principles (CRDC subclass RDF2050112) . Preliminary computational modeling of reaction pathways (e.g., density functional theory) can identify energetically favorable intermediates, reducing trial-and-error experimentation.

Q. What analytical techniques are most effective for confirming the molecular structure and stereochemistry of this compound?

  • Methodological Answer :
  • X-ray crystallography : Resolves 3D molecular geometry and confirms stereochemistry (e.g., tetrahedral carbon centers in the hexahydroisoquinoline scaffold) .
  • NMR spectroscopy : 1H^1H- and 13C^13C-NMR can identify proton environments and carbon frameworks, with 2D techniques (COSY, NOESY) clarifying spatial relationships .
  • High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C10_{10}H13_{13}Cl2_2N2_2) and isotopic patterns .

Advanced Research Questions

Q. How does the dichloro substitution at positions 5 and 8 influence the compound’s reactivity in transition metal-catalyzed reactions?

  • Methodological Answer : The electron-withdrawing chlorine atoms increase electrophilicity at adjacent carbons, enhancing coordination to transition metals (e.g., Pd, Cu). Computational studies (e.g., frontier molecular orbital analysis) can predict regioselectivity in cross-coupling reactions . Experimental validation via kinetic profiling under varying ligand-metal ratios (e.g., using Wilkinson’s catalyst) quantifies reaction rates and identifies intermediates .

Q. What computational strategies can predict the compound’s behavior in novel reaction environments?

  • Methodological Answer :
  • Reaction path search algorithms : Quantum mechanical calculations (e.g., Gaussian, ORCA) map potential energy surfaces to identify low-energy pathways .
  • Machine learning (ML) : Trained on datasets of analogous isoquinoline derivatives, ML models can predict solubility, stability, and reactivity under different pH or solvent conditions .
  • COMSOL Multiphysics simulations : Model heat and mass transfer in scaled-up reactions to avoid thermal degradation .

Q. How should researchers address discrepancies in reported physicochemical properties (e.g., melting point, solubility) across studies?

  • Methodological Answer :
  • Systematic meta-analysis : Compare experimental conditions (e.g., purity standards, calibration methods) from primary literature.
  • Controlled replication : Reproduce experiments under standardized protocols (e.g., ASTM guidelines) to isolate variables like humidity or impurity profiles .
  • Data-driven validation : Use cheminformatics tools (e.g., ChemAxon) to cross-reference experimental and predicted properties .

Safety and Ethical Considerations

Q. What are the critical safety protocols for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Wear nitrile gloves (P280), chemical-resistant lab coats, and safety goggles (P281) to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods (P210) to avoid inhalation of volatile byproducts.
  • Emergency response : Follow P301/P302 protocols for accidental ingestion or skin contact, including immediate rinsing and medical consultation .

Applied Research Directions

Q. What in vitro assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :
  • Enzyme inhibition assays : Target enzymes relevant to neurological disorders (e.g., monoamine oxidase-B) using fluorometric or colorimetric substrates .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK-293) to assess therapeutic index .
  • Receptor binding studies : Radioligand displacement assays (e.g., 3H^3H-ligands) quantify affinity for GPCRs or ion channels .

Q. How can researchers assess the environmental toxicity and degradation pathways of this compound?

  • Methodological Answer :
  • Aquatic toxicity testing : Follow OECD Test Guideline 201 using Daphnia magna to determine EC50_{50} values .
  • Photodegradation studies : Expose the compound to UV light in simulated sunlight and analyze breakdown products via LC-MS .
  • QSAR modeling : Predict bioaccumulation potential using quantitative structure-activity relationship models .

Methodological Framework Table

Research AspectKey TechniquesRelevant Evidence
Synthesis Quantum calculations, flow chemistry
Structural Analysis X-ray, NMR, HRMS
Reactivity Kinetic profiling, DFT
Safety PPE protocols, OECD guidelines

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